molecular formula C19H24N2O2S B11357407 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11357407
M. Wt: 344.5 g/mol
InChI Key: SFZHXKKFPUUGGX-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenoxyacetamide core and the tetrahydrobenzothiazole moiety.

    Reaction Conditions: The phenoxyacetamide core is synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The tetrahydrobenzothiazole moiety is prepared by cyclization of 2-aminothiophenol with an appropriate aldehyde.

    Coupling Reaction: The final step involves coupling the phenoxyacetamide core with the tetrahydrobenzothiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the acetamide moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors involved in inflammatory and pain pathways . It may also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be compared with other phenoxyacetamide derivatives such as:

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H24N2O2S/c1-12(2)14-9-8-13(3)10-16(14)23-11-18(22)21-19-20-15-6-4-5-7-17(15)24-19/h8-10,12H,4-7,11H2,1-3H3,(H,20,21,22)

InChI Key

SFZHXKKFPUUGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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